molecular formula C12H12N2O3 B1418535 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1155065-29-4

1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1418535
M. Wt: 232.23 g/mol
InChI Key: ACKKVNVNGUYIAR-UHFFFAOYSA-N
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Description

The compound “1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “3-Methoxybenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is further substituted with a methoxy group at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carboxylic acid group. The methoxybenzyl substituent would add complexity to the structure .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound could undergo typical acid-base reactions. The pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Antitumor Activity

1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been explored for potential antitumor activity. A study by Farghaly (2010) synthesized a series of new indole derivatives containing pyrazoles, tested for tumor cell-growth inhibition, indicating potential antitumor applications (Farghaly, 2010).

Hydrogen-Bonded Structures

The compound's derivatives have been studied for their hydrogen-bonded structures, as reported by Abonía et al. (2007). They found that molecules of certain pyrazole derivatives are linked into chains or aggregates by hydrogen bonds, suggesting applications in crystallography and molecular design (Abonía et al., 2007).

Functionalization Reactions

The functionalization of pyrazole derivatives, including 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, is another area of research. Yıldırım and Kandemirli (2006) investigated the reactions of pyrazole-carboxylic acid with various aminophenols, providing insights into potential synthetic pathways for new chemical entities (Yıldırım & Kandemirli, 2006).

Synthesis of Pyrazole Derivatives

Research by Kumarasinghe et al. (2009) focused on the synthesis of specific pyrazole derivatives and provided detailed insights into their molecular structure, which could be relevant for the development of new compounds with specific properties (Kumarasinghe et al., 2009).

Sequential Functionalization

Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides, a process that could be applied to the synthesis of various derivatives of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. This research can be utilized in the development of complex organic molecules for various applications (Paulson et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential applications, for example, in medicinal chemistry or materials science. Its reactivity and properties could also be studied further .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKKVNVNGUYIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Donna, W Lin, BM Forman, T Chen - Bioorganic & medicinal chemistry, 2014 - Elsevier
Farnesoid X receptor (FXR, NRIH4) plays a major role in the control of cholesterol metabolism. This suggests that antagonizing the transcriptional activity of FXR is a potential means to …
Number of citations: 36 www.sciencedirect.com

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